molecular formula C7H10BrNO B1279880 1-Bromo-1-cyano-3,3-dimethylbutan-2-one CAS No. 89563-44-0

1-Bromo-1-cyano-3,3-dimethylbutan-2-one

Cat. No. B1279880
CAS RN: 89563-44-0
M. Wt: 204.06 g/mol
InChI Key: JCPSORMNCXDSGA-UHFFFAOYSA-N
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Patent
US08097759B2

Procedure details

Pivaloylacetonitrile (1.00 g, 7.99 mmol) was dissolved in carbon tetrachloride (15 mL). N-Bromosuccinimide (1.42 g, 7.99 mmol) was added, and the mixture was refluxed for 15 minutes. After cooling, the insoluble matter was filtered off, and the residue obtained by evaporation of the filtrate under reduced pressure was purified by chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give the title compound (1.43 g, 87.9%) as a yellowish brown oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Yield
87.9%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:7][C:8]#[N:9])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Br:10]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:10][CH:7]([C:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3])[C:8]#[N:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)CC#N
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.42 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the insoluble matter was filtered off
CUSTOM
Type
CUSTOM
Details
the residue obtained by evaporation of the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (n-hexane:ethyl acetate=4:1)

Outcomes

Product
Name
Type
product
Smiles
BrC(C#N)C(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 87.9%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.